molecular formula C8H10FN B1333738 1-(2-Fluorophenyl)ethylamine CAS No. 74788-44-6

1-(2-Fluorophenyl)ethylamine

Cat. No.: B1333738
CAS No.: 74788-44-6
M. Wt: 139.17 g/mol
InChI Key: DIWHJJUFVGEXGS-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)ethylamine is an organic compound with the molecular formula C8H10FN It is a chiral molecule, meaning it has a non-superimposable mirror image, and exists in two enantiomeric forms: (S)-1-(2-Fluorophenyl)ethylamine and ®-1-(2-Fluorophenyl)ethylamine

Mechanism of Action

Target of Action

The primary target of 1-(2-Fluorophenyl)ethylamine is the enzyme ω-transaminase . This enzyme plays a crucial role in the synthesis of chiral amines, which are important building blocks in pharmaceutical synthesis .

Mode of Action

This compound interacts with its target, ω-transaminase, through a process known as biocatalysis . In a study, a novel ω-transaminase (PfTA) was isolated from Pseudogulbenkiania ferrooxidans and was subjected to semi-rational design to obtain a variant with enhanced enzyme activity . This variant, Y168R/R416Q, exhibited the ability to catalyze the synthesis of (S)-1-(2-fluorophenyl)ethylamine from 2-fluorophenone .

Biochemical Pathways

The biochemical pathway involved in the action of this compound is the conversion of 2-fluorophenone to (S)-1-(2-fluorophenyl)ethylamine, catalyzed by the ω-transaminase enzyme . This process is part of the broader class of reactions involving the transfer of an amino group from one molecule to another, facilitated by transaminases.

Pharmacokinetics

The enzymatic activity of the y168r/r416q variant of ω-transaminase was found to be significantly enhanced compared to the wild type . This suggests that the compound may have good bioavailability due to efficient catalysis.

Result of Action

The result of the action of this compound is the production of (S)-1-(2-fluorophenyl)ethylamine from 2-fluorophenone . The reaction achieved a yield of 83.58% and an enantioselectivity exceeding 99% after a 10-hour reaction . This indicates that the compound is effective in its action.

Action Environment

The action of this compound is influenced by the environment in which the reaction takes place. The study mentioned earlier used molecular docking and structural simulation analysis to reveal that the primary factor contributing to the improved catalytic efficiency is the expansion of the enzyme’s active pocket and the alleviation of steric hindrance . This suggests that the compound’s action, efficacy, and stability can be influenced by factors such as the spatial configuration of the enzyme’s active site and the presence of other molecules that could cause steric hindrance.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Fluorophenyl)ethylamine can be synthesized through several methods. One common approach involves the stereoselective alkylation of 2-fluorophenylethylamine. This process typically requires the use of a chiral auxiliary or catalyst to ensure the desired enantiomer is produced. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and temperatures ranging from -78°C to room temperature .

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of ω-transaminases, which are enzymes that catalyze the transfer of an amino group from a donor to an acceptor molecule. This method is considered environmentally friendly and efficient, as it can produce high yields of the desired enantiomer with excellent enantioselectivity .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Fluorophenyl)ethylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(2-Fluorophenyl)ethylamine has numerous applications in scientific research, including:

Comparison with Similar Compounds

1-(2-Fluorophenyl)ethylamine can be compared with other similar compounds, such as:

  • 1-(2-Chlorophenyl)ethylamine
  • 1-(4-Fluorophenyl)ethylamine
  • 2-Fluorophenethylamine
  • α-Methylbenzylamine

Uniqueness: this compound is unique due to the presence of the fluorine atom at the ortho position of the phenyl ring. This structural feature imparts distinct electronic and steric properties, influencing the compound’s reactivity and interactions with molecular targets .

Properties

IUPAC Name

1-(2-fluorophenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FN/c1-6(10)7-4-2-3-5-8(7)9/h2-6H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIWHJJUFVGEXGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30382043
Record name 1-(2-Fluorophenyl)ethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30382043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74788-44-6
Record name 1-(2-Fluorophenyl)ethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30382043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (RS)-1-(2-Fluorophenyl)ethylamine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is there interest in developing efficient synthetic routes for 1-(2-Fluorophenyl)ethylamine?

A1: this compound is a valuable chiral building block in pharmaceutical synthesis. [] This means it serves as a starting point for creating more complex molecules with potential therapeutic applications. Efficient and enantioselective synthesis of this compound is crucial for developing new drugs.

Q2: What novel approach has been explored for the synthesis of (S)-1-(2-fluorophenyl)ethylamine?

A2: Researchers have successfully utilized a genetically engineered ω-transaminase enzyme for the biocatalytic synthesis of (S)-1-(2-fluorophenyl)ethylamine. [] This enzyme, derived from Pseudogulbenkiania ferrooxidans, catalyzes the transfer of an amino group, offering a greener and potentially more efficient alternative to traditional chemical synthesis methods.

Q3: How does the introduced mutation in the ω-transaminase (Y168R/R416Q variant) improve its catalytic activity for (S)-1-(2-fluorophenyl)ethylamine synthesis?

A3: Molecular docking and structural simulation analyses suggest that the Y168R/R416Q mutation expands the enzyme's active site. [] This expansion reduces steric hindrance, allowing for better accommodation of the substrate, 2-fluorophenone, and leading to a significant increase in both enzyme activity and catalytic efficiency.

Q4: How has gas chromatography been used to study this compound?

A4: Gas chromatography, specifically using a heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin stationary phase, has proven effective in separating the enantiomers (mirror image forms) of this compound after its derivatization with trifluoroacetyl. [] This method enables researchers to analyze the purity of synthesized this compound and study the influence of factors like temperature on the separation efficiency.

Q5: What is the significance of achieving baseline resolution for the trifluoroacetyl-derivatized this compound in gas chromatography?

A5: Baseline resolution, as observed in the gas chromatography analysis, indicates a complete separation of the enantiomers of trifluoroacetyl-derivatized this compound. [] This complete separation is essential for obtaining enantiomerically pure compounds, which is crucial in pharmaceutical applications where different enantiomers can exhibit different biological activities.

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